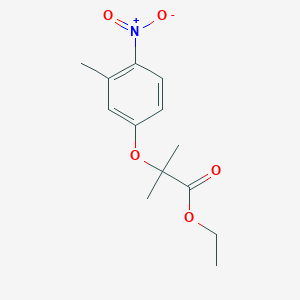![molecular formula C22H33N3O4 B6033696 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6033696.png)
1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the piperidine ring, typically through a substitution reaction.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperidine rings.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide can be compared with similar compounds such as:
2-[2-(4-methoxyphenyl)ethyl]chromone: This compound shares the methoxyphenyl group but has a different core structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and is used in similar applications.
2-methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in different chemical reactions.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-23(11-12-24-13-15-29-16-14-24)22(27)19-5-8-21(26)25(17-19)10-9-18-3-6-20(28-2)7-4-18/h3-4,6-7,19H,5,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTIVLHKSGKSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCOCC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
![2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate](/img/structure/B6033627.png)
![2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid](/img/structure/B6033629.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)

![{(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6033643.png)
![methyl 2-[({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6033649.png)
![1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride](/img/structure/B6033656.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6033662.png)
![DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B6033669.png)
![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
![5-(2,4-dichlorophenyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6033699.png)
